![molecular formula C13H23NO5 B2589620 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid CAS No. 1404732-38-2](/img/structure/B2589620.png)
2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid
Overview
Description
“2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid” is a chemical compound with the CAS Number: 182287-51-0 . It has a molecular weight of 273.33 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
- Tert-butyl N-(2-hydroxyethyl)carbamate serves as a protecting group for amino acids during peptide synthesis. By temporarily shielding the amino group, it prevents unwanted side reactions and ensures selective coupling of amino acids. Researchers commonly use it in solid-phase peptide synthesis (SPPS) to construct complex peptides and proteins .
- This compound has been explored in the context of ionic liquids (ILs). Ionic liquids are environmentally friendly solvents with unique properties. Tert-butyl N-(2-hydroxyethyl)carbamate derivatives have been investigated for their potential as ILs due to their low toxicity and tunable properties. Researchers are interested in their applications in catalysis, separation processes, and sustainable chemistry .
- The hydroxyl group in this compound makes it amenable to modification for drug delivery applications. Researchers have functionalized it to create prodrugs or conjugates that release active pharmaceutical ingredients selectively at target sites. These modified derivatives can enhance drug stability, solubility, and bioavailability .
- Tert-butyl N-(2-hydroxyethyl)carbamate has been incorporated into polymers and biomaterials. Its hydroxyl functionality allows for covalent attachment to polymer chains, leading to materials with controlled properties. These materials find use in tissue engineering, drug-eluting coatings, and controlled drug release systems .
- Chemists employ this compound as a versatile building block. Its tert-butyl group provides steric hindrance, influencing reactivity and selectivity. Researchers have used it in the synthesis of diverse molecules, including natural products, pharmaceutical intermediates, and functional materials .
- The chiral center in tert-butyl N-(2-hydroxyethyl)carbamate allows for enantioselective transformations. It has been used as a resolving agent for racemic mixtures, separating enantiomers into their pure forms. Additionally, it participates in asymmetric synthesis, enabling the creation of chiral molecules with high optical purity .
Peptide Synthesis and Amino Acid Protection
Ionic Liquids and Green Chemistry
Drug Delivery Systems
Polymer Chemistry and Biomaterials
Synthetic Organic Chemistry
Chiral Resolution and Enantioselective Synthesis
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-6-4-5-7-18-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJPAWMNDEOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid | |
CAS RN |
1404732-38-2 | |
Record name | 2-([(tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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